tert-butyl N-[(1S)-1-cyanoethyl]carbamate
Description
Historical Context and Evolution of Carbamates in Synthetic Chemistry
Carbamates, formally esters of the unstable carbamic acid, have a rich history in organic chemistry. researchgate.net Their journey from simple organic compounds to crucial reagents and protecting groups has been driven by the evolving demands of synthetic challenges. orgsyn.org Initially, the synthesis of carbamates was often a complex and hazardous undertaking, sometimes involving toxic reagents like phosgene. orgsyn.org However, the development of milder and more efficient methods has broadened their accessibility and utility. orgsyn.org Over time, the unique properties of the carbamate (B1207046) functional group—its stability under a range of conditions and its susceptibility to selective cleavage—have been recognized and exploited in numerous applications, from pharmaceuticals to polymers. nih.gov
Significance of the tert-Butoxycarbonyl (Boc) Protecting Group in Amine Chemistry
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. orgsyn.org Its popularity stems from a combination of desirable characteristics. The Boc group is generally stable to a wide array of nucleophilic and basic conditions, providing robust protection during various synthetic transformations. rsc.org Crucially, it can be readily removed under acidic conditions, often with reagents like trifluoroacetic acid, to regenerate the free amine. orgsyn.org This orthogonality allows for selective deprotection in the presence of other protecting groups, a key consideration in multi-step syntheses. The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. orgsyn.org
Table 1: Common Reagents for Boc Protection and Deprotection
| Process | Common Reagents |
| Protection (Boc On) | Di-tert-butyl dicarbonate (Boc)₂O, Sodium hydroxide (B78521), Triethylamine (B128534), DMAP |
| Deprotection (Boc Off) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Lewis acids (e.g., AlCl₃) |
Role of Chiral α-Amino Nitriles as Versatile Synthetic Intermediates
Chiral α-amino nitriles are bifunctional compounds that serve as valuable building blocks in the synthesis of a wide range of enantiomerically pure molecules, most notably α-amino acids and their derivatives. sigmaaldrich.com The presence of both a nitrile and a protected amine group on the same chiral center provides two distinct points for chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups. The protected amine, once deprotected, can participate in peptide couplings or other N-acylation reactions. The asymmetric Strecker synthesis is a classic and powerful method for accessing chiral α-amino nitriles. sigmaaldrich.com
Academic Research Landscape and Importance of tert-Butyl N-[(1S)-1-Cyanoethyl]carbamate
This compound, also known as N-Boc-(S)-alaninonitrile, is a specific chiral α-amino nitrile that has found its niche in the academic and industrial research landscape. Its importance lies in its role as a chiral building block for the synthesis of non-proteinogenic amino acids, peptide fragments, and other biologically active molecules. The (S)-configuration at the α-carbon makes it a direct precursor to L-alanine derivatives.
Research involving this compound often focuses on its use in diastereoselective reactions, where the existing stereocenter directs the formation of new stereocenters with a high degree of control. For example, it can be used in the synthesis of dipeptides and other complex structures where precise stereochemical control is paramount. The Boc-protected amine allows for its participation in standard peptide synthesis protocols after the nitrile group has been appropriately transformed.
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄N₂O₂ |
| Molecular Weight | 170.21 g/mol |
| Chirality | (S)-configuration |
| Functional Groups | Boc-protected amine, Nitrile |
The academic interest in this compound is also linked to the broader field of asymmetric catalysis, where the development of new methods for the synthesis of such chiral building blocks is an ongoing area of investigation. The efficiency and stereoselectivity of synthetic routes to this and related compounds are critical for their practical application in the synthesis of complex target molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-cyanoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPFOKNXKRFTD-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl N 1s 1 Cyanoethyl Carbamate and Stereoisomers
Classical and Modern Approaches to Carbamate (B1207046) Synthesis
The formation of the carbamate linkage is a cornerstone of this synthesis. Various methods have been developed, ranging from classical rearrangements to modern multicomponent reactions, which can be adapted to produce the target molecule.
Direct acylation of the precursor amine, (S)-2-aminopropanenitrile, with a suitable tert-butoxycarbonylating agent is a common and straightforward approach. The reaction typically involves treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This method is widely used for the N-protection of amino acids and related compounds. The base, such as triethylamine (B128534) or sodium bicarbonate, serves to neutralize the acidic byproduct and facilitate the reaction.
Another route involves the reaction of amines with carbon dioxide to form a carbamic acid intermediate, which is then alkylated. researchgate.net This approach leverages CO₂ as an inexpensive and non-toxic C1 source, aligning with principles of green chemistry. researchgate.net
The Curtius rearrangement provides an alternative pathway to carbamates by converting a carboxylic acid into an isocyanate, which is then trapped by an alcohol. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, the process would start with a suitable carboxylic acid precursor. This acid is first converted into an acyl azide (B81097). researchgate.net
The thermal or photochemical decomposition of the acyl azide leads to a concerted rearrangement, losing nitrogen gas to form an isocyanate intermediate. wikipedia.orgnih.gov This isocyanate is highly reactive and is immediately "trapped" by an alcohol present in the reaction mixture. nih.gov When tert-butanol (B103910) is used as the trapping agent, the corresponding tert-butyl carbamate (Boc-protected amine) is formed. wikipedia.org This one-pot procedure, starting from a carboxylic acid, allows for the synthesis of various Boc-protected amines under mild conditions. researchgate.net A key advantage is the full retention of configuration at the migrating group during the rearrangement. wikipedia.org
Table 1: Key Steps in the Curtius Rearrangement for Carbamate Synthesis
| Step | Reaction | Intermediate/Product |
|---|---|---|
| 1 | Carboxylic Acid → Acyl Azide | Acyl Azide |
| 2 | Acyl Azide → Isocyanate + N₂ | Isocyanate |
This table illustrates the general sequence of the Curtius rearrangement for the formation of a tert-butyl carbamate.
Modern synthetic chemistry has seen the development of efficient three-component coupling reactions for carbamate synthesis. organic-chemistry.org This methodology involves the simultaneous reaction of an amine, carbon dioxide (CO₂), and an alkyl halide in a single pot. organic-chemistry.orgsci-hub.se The reaction is often facilitated by a base, such as cesium carbonate, and a catalyst like tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org
This approach is notable for its mild reaction conditions and often short reaction times. organic-chemistry.orgorganic-chemistry.org A significant advantage of this method is its compatibility with chiral substrates, which have been shown to be resistant to racemization during the coupling process. organic-chemistry.orgorganic-chemistry.org This makes the three-component coupling a viable strategy for the synthesis of enantiopure carbamates like tert-butyl N-[(1S)-1-cyanoethyl]carbamate from (S)-2-aminopropanenitrile, CO₂, and a tert-butylating agent.
Table 2: Example Conditions for Three-Component Carbamate Synthesis
| Amine Substrate | Alkyl Halide | Base/Catalyst | Solvent | Outcome |
|---|
This table summarizes typical components and outcomes for the cesium carbonate-mediated three-component coupling reaction for carbamate synthesis, based on published findings. organic-chemistry.orgnih.gov
While the title compound already contains a nitrile, related synthetic strategies often involve the modification of functional groups followed by protection. A relevant pathway involves the preparation of an N-protected β-aminonitrile. For instance, a published large-scale synthesis of a similar compound, tert-butyl (1R)-2-cyano-1-phenylethylcarbamate, starts from (S)-phenylglycine. researchgate.net The amino acid is first reduced to the corresponding amino alcohol. This intermediate is then protected with a Boc group using di-tert-butyl dicarbonate. researchgate.net The hydroxyl group is subsequently converted into a good leaving group (e.g., a mesylate), which is finally displaced by a cyanide source to yield the target N-Boc-protected aminonitrile. researchgate.net This multi-step sequence demonstrates a reliable method for constructing N-protected aminonitriles from amino acid precursors.
Enantioselective Synthesis of α-Amino Nitriles
The asymmetric Strecker reaction can be achieved by using a chiral auxiliary. rsc.org In this approach, an achiral aldehyde (like acetaldehyde) is first condensed with a chiral amine to form a chiral imine. The subsequent addition of a cyanide source (e.g., hydrogen cyanide or trimethylsilyl (B98337) cyanide) to this imine is directed by the stereocenter of the chiral auxiliary, leading to the preferential formation of one diastereomer of the α-amino nitrile. mdpi.comrsc.org
The chiral auxiliary must be easily removable after the cyanide addition to yield the desired enantiomerically enriched α-amino nitrile. Optically pure α-phenylethylamine is a commonly used chiral auxiliary for this purpose. mdpi.com After the reaction, the auxiliary can be cleaved, for instance, by hydrogenolysis, to provide the free α-amino nitrile, which can then be protected with a Boc group to yield the final product. The effectiveness of the asymmetric induction depends heavily on the structure of the auxiliary and the reaction conditions. rsc.org
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| (S)-2-aminopropanenitrile |
| Acetaldehyde |
| Benzyl alcohol |
| Carbon dioxide |
| Cesium carbonate |
| Di-tert-butyl dicarbonate (Boc₂O) |
| Hydrogen cyanide |
| Sodium azide |
| Sodium bicarbonate |
| tert-Butanol |
| This compound |
| Tetrabutylammonium iodide (TBAI) |
| Triethylamine |
| Trimethylsilyl cyanide |
Asymmetric Catalysis for Stereoselective Formation
Asymmetric catalysis offers a powerful approach to establishing the chiral center in this compound. This typically involves the reaction of an achiral imine precursor with a cyanide source in the presence of a chiral catalyst.
One prominent strategy is the use of chiral Lewis acid catalysts. For instance, titanium complexes with chiral ligands have been shown to effectively catalyze asymmetric Strecker reactions. A proposed catalytic cycle involves the coordination of the imine to the chiral titanium complex, which shields one face of the imine. The cyanide nucleophile then preferentially attacks the less hindered face, leading to the formation of the desired enantiomer. An additive is often necessary to facilitate the release of the catalyst from the product. illinois.edu
Organocatalysis has also emerged as a valuable tool for enantioselective Strecker-type reactions. mdpi.com Chiral Brønsted acids, such as chiral phosphoric acids, can activate the imine by forming a chiral ion pair, thereby directing the nucleophilic attack of the cyanide. Similarly, chiral thiourea (B124793) and squaramide-based catalysts can activate the imine through hydrogen bonding, creating a chiral environment that dictates the stereochemical outcome. researchgate.net For example, a recyclable C2-symmetric amide-based organocatalyst has demonstrated high efficiency in the asymmetric Strecker reaction of N-benzhydrylimines with ethyl cyanoformate as the cyanide source, achieving excellent yields and enantioselectivities. nih.gov
A working model for the stereochemical rationale often involves the catalyst blocking one face of the imine, forcing the cyanide to attack from the opposite face. For example, in a proposed model for a titanium-catalyzed reaction, the si-face of the imine can be blocked by a bulky group on the chiral ligand, leading to preferential attack on the re-face and resulting in the (S)-configured aminonitrile. illinois.edu
Table 1: Examples of Chiral Catalysts in Asymmetric Strecker Reactions
| Catalyst Type | Chiral Ligand/Motif | Proposed Activation |
| Metal Complex | N-salicyl-β-aminoalcohol with Ti(IV) | Lewis acid activation of imine |
| Organocatalyst | Chiral Phosphoric Acid | Brønsted acid activation of imine |
| Organocatalyst | Thiourea/Squaramide | Hydrogen bonding activation of imine |
| Organocatalyst | Cyclic Guanidine | Noncovalent activation |
Diastereoselective and Enantioselective Reaction Pathways
The synthesis of this compound necessitates control over both diastereoselectivity and enantioselectivity, particularly when chiral starting materials are employed. The classic Strecker reaction, involving an aldehyde, an amine, and a cyanide source, is a key method for forming α-aminonitriles. researchgate.net
Enantioselective Pathways: In an enantioselective approach starting from achiral precursors, a chiral catalyst is used to create a chiral environment. The catalyst interacts with the imine intermediate, forming diastereomeric transition states that lead to an unequal formation of the two enantiomers of the aminonitrile. The choice of the N-protecting group on the imine can also influence the enantioselectivity of the reaction. rsc.org
Diastereoselective Pathways: When a chiral amine is used as a starting material, the inherent chirality of the amine can direct the addition of the cyanide to the imine formed in situ. This substrate-controlled diastereoselectivity can be predicted using models such as the Felkin-Anh or Cram models. The solvent can also play a crucial role in influencing the diastereomeric ratio of the product. msu.edu For instance, in the synthesis of a C-gluco-alanine analogue via a Strecker reaction, a Felkin-Anh type 1,3-syn-stereoselectivity was observed in THF, while a Cram type 1,3-trans-stereoselectivity was favored in dichloromethane. msu.edu
Chiral auxiliaries temporarily attached to the substrate can also be employed to induce diastereoselectivity. These auxiliaries create a sterically biased environment, forcing the incoming nucleophile to attack from a specific face. After the reaction, the auxiliary can be removed to yield the desired enantiomerically enriched product. wikipedia.org Common chiral auxiliaries include oxazolidinones and camphorsultam. wikipedia.orgwikiwand.com
Synthesis of this compound from Chiral Precursors
Utilizing readily available chiral starting materials, often from the "chiral pool," is a common and effective strategy for synthesizing enantiomerically pure compounds.
(S)-Alanine is a natural and inexpensive chiral starting material that is highly suitable for the synthesis of this compound. A common approach involves the protection of the amino group of (S)-alanine with a tert-butoxycarbonyl (Boc) group to form (S)-Boc-alanine. researchgate.netnih.gov This protected amino acid can then be converted to the target aminonitrile.
Another relevant chiral precursor is N-BOC-D-serine, which has been used to synthesize related tert-butyl carbamate derivatives. google.com The synthesis involves the activation of the carboxylic acid group, followed by reaction with an amine and subsequent modifications.
The general strategy involves converting the carboxylic acid functionality of the protected amino acid into a group that can be displaced by a cyanide nucleophile, while retaining the stereochemical integrity of the chiral center.
The introduction of the 1-cyanoethyl moiety can be achieved through several methods, with the Strecker reaction being a prominent example. researchgate.net When starting with a chiral precursor like N-Boc-(S)-alaninal (the aldehyde derivative of N-Boc-(S)-alanine), a stereoselective cyanation can be performed. The addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), to the chiral aldehyde can proceed with high diastereoselectivity, influenced by the existing stereocenter. researchgate.net
Alternatively, the carboxylic acid of N-Boc-(S)-alanine can be converted to an amide, which is then dehydrated to the corresponding nitrile. Another approach involves the reduction of the carboxylic acid to an alcohol, conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate), and subsequent displacement with a cyanide salt. Care must be taken in these multi-step sequences to avoid racemization of the chiral center.
Optimization of Reaction Conditions for Yield and Stereocontrol
The efficiency and stereochemical outcome of the synthesis of this compound are highly dependent on the reaction conditions.
The choice of solvent can have a profound effect on the yield and stereoselectivity of the cyanation reaction. In some cases, solvent-free conditions for the Strecker synthesis of α-aminonitriles have been shown to be highly efficient, leading to almost quantitative yields and reducing waste. mdpi.com
In catalytic asymmetric reactions, the solvent can influence the solubility of the catalyst and reagents, as well as the stability of the transition states. For example, in a CO2-catalyzed stereoselective cyanation, acetonitrile (B52724) was found to be a compatible solvent, although the diastereoselectivity was lower compared to other systems. acs.org The polarity and coordinating ability of the solvent can affect the aggregation state and activity of the catalyst, thereby impacting both the reaction rate and the stereochemical induction. In certain asymmetric Strecker reactions, a protic solvent was found to be essential for the addition of the cyano group, likely through hydrogen-bonding activation. scielo.br The selection of an appropriate solvent is therefore a critical parameter that must be optimized for each specific synthetic route to maximize both the chemical yield and the stereochemical purity of the final product.
Table 2: Influence of Solvent on a Diastereoselective Strecker-type Reaction
| Solvent | Diastereomeric Ratio (syn:anti) |
| Tetrahydrofuran (THF) | 1:3.5 |
| Dichloromethane | 7:1 |
Data adapted from a study on a related system, illustrating the significant impact of solvent choice on stereoselectivity. msu.edu
Catalyst Selection and Loading Effects
The enantioselectivity of the Strecker reaction is critically dependent on the choice of a chiral catalyst. A variety of catalysts, including organocatalysts and metal complexes, have been developed for the asymmetric cyanation of imines. For the synthesis of (S)-2-aminopropanenitrile from acetaldehyde, chiral thiourea derivatives and metal-based catalysts have shown considerable promise.
Organocatalysis: Chiral thiourea-based catalysts are effective in promoting the enantioselective addition of cyanide to imines. These catalysts operate through a mechanism involving the activation of the imine and the cyanide source via hydrogen bonding. The catalyst loading can significantly impact both the reaction rate and the enantiomeric excess (ee) of the product. Generally, a lower catalyst loading is desirable for industrial applications to minimize costs, but this can sometimes lead to a decrease in stereoselectivity or a longer reaction time.
Metal Catalysis: Chiral metal complexes, for instance, those based on zirconium, have also been successfully employed as catalysts in asymmetric Strecker reactions. nih.gov These catalysts can offer high levels of enantioselectivity at low catalyst loadings.
The subsequent step, the N-Boc protection of the formed (S)-2-aminopropanenitrile, is typically a high-yielding reaction. The choice of catalyst or base for this step is less critical for stereocontrol, as the chiral center is already established. Common reagents include di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as sodium hydroxide (B78521) or 4-(dimethylamino)pyridine (DMAP). numberanalytics.com For industrial applications, the use of heterogeneous or reusable catalysts is gaining traction to simplify purification processes.
Below is a data table illustrating the effect of different catalyst systems and loadings on the synthesis of chiral α-aminonitriles, which are precursors to the target molecule.
| Catalyst System | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Chiral Thiourea Derivative | 10 | 95 | 98 |
| Chiral Thiourea Derivative | 5 | 92 | 96 |
| Chiral Thiourea Derivative | 1 | 85 | 90 |
| Zirconium-based Catalyst | 2 | 90 | 97 |
| Zirconium-based Catalyst | 0.5 | 88 | 95 |
Temperature and Pressure Control in Industrial and Laboratory Synthesis
Laboratory Synthesis: In a laboratory setting, the synthesis of this compound is typically carried out at atmospheric pressure. The temperature is a critical parameter for controlling both the reaction rate and the enantioselectivity of the initial Strecker reaction. These reactions are often performed at or below room temperature to enhance stereocontrol. For instance, temperatures ranging from 0 °C to 25 °C are common. The subsequent Boc protection is generally less sensitive to temperature and is often conducted at room temperature.
Industrial Synthesis: On an industrial scale, precise temperature and pressure control are crucial for ensuring consistent product quality, safety, and process efficiency. While the reactions are still commonly run at or near atmospheric pressure, the use of specialized reactors allows for precise temperature regulation. For the exothermic Strecker reaction, efficient heat removal is essential to prevent temperature fluctuations that could negatively impact enantioselectivity. In some cases, slightly elevated pressures may be used to increase the concentration of gaseous reactants or to raise the boiling point of a solvent, thereby allowing for higher reaction temperatures and faster reaction times without compromising safety. The use of continuous flow reactors is also becoming more common in industrial settings, offering superior control over reaction parameters, including temperature and pressure, leading to improved yield and selectivity.
The following table provides a comparison of typical temperature and pressure conditions for laboratory and industrial synthesis.
| Parameter | Laboratory Synthesis | Industrial Synthesis |
|---|---|---|
| Temperature (Strecker Reaction) | 0 °C to 25 °C | 5 °C to 40 °C (with precise control) |
| Temperature (Boc Protection) | 20 °C to 30 °C | 25 °C to 50 °C |
| Pressure | Atmospheric | Atmospheric to slightly elevated (e.g., 1-5 bar) |
Strategies for Enhanced Selectivity and Atom Economy
Enhanced Selectivity: The primary strategy for achieving high enantioselectivity in the synthesis of this compound is the use of an efficient chiral catalyst in the asymmetric Strecker reaction. The development of catalysts that can operate at low loadings while providing high stereocontrol is a key area of research. Additionally, optimization of reaction conditions, such as solvent, temperature, and the nature of the cyanide source, can further enhance selectivity. For instance, the use of sterically hindered or electronically tuned catalysts can lead to improved facial discrimination of the imine intermediate.
Atom Economy: The concept of atom economy, which measures the efficiency of a chemical reaction in terms of the incorporation of reactant atoms into the final product, is a central tenet of green chemistry. rsc.org The Strecker reaction is inherently an addition reaction, which is a highly atom-economical process as all the atoms of the aldehyde, amine, and cyanide source are incorporated into the α-aminonitrile product. wikipedia.org
Use of Catalytic Reagents: Employing catalysts in both the Strecker reaction and the Boc protection step, rather than stoichiometric reagents, significantly improves atom economy by reducing waste.
The table below summarizes strategies for improving selectivity and atom economy.
| Strategy | Impact on Selectivity | Impact on Atom Economy |
|---|---|---|
| Use of highly active and selective chiral catalysts | High | Moderate (reduces need for purification) |
| Optimization of reaction conditions (temperature, solvent) | High | Low |
| Employing catalytic over stoichiometric reagents | Moderate (can influence side reactions) | High |
| One-pot or telescoped synthesis | Low | High |
Chemical Reactivity and Transformations of Tert Butyl N 1s 1 Cyanoethyl Carbamate
Reactions Involving the Carbamate (B1207046) Functionality
The carbamate group, specifically the Boc protecting group, is a cornerstone of modern organic synthesis, particularly in peptide and amino acid chemistry. Its reactivity is characterized by its stability under many conditions and its susceptibility to removal under specific, controlled acidic environments.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability towards nucleophiles and basic conditions. nih.govorganic-chemistry.org However, it is readily cleaved under anhydrous acidic conditions. organic-chemistry.org The mechanism of this deprotection is a key aspect of its utility.
The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a highly stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine. researchgate.net The stability of the resulting tert-butyl cation is the driving force for this reaction.
A variety of acidic reagents can be employed for Boc deprotection, with the choice often depending on the sensitivity of other functional groups within the molecule. nih.govreddit.com
Table 1: Common Reagents for Acid-Labile Deprotection of the Boc Group
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic acid (TFA) | 20-50% in Dichloromethane (DCM) | A very common and effective reagent. nih.govreddit.com |
| Hydrochloric acid (HCl) | In solvents like dioxane, methanol, or ethyl acetate (B1210297) | Another standard method, often used to yield the hydrochloride salt of the amine. nih.gov |
| Phosphoric acid (H₃PO₄) | Aqueous conditions | A milder alternative for certain substrates. nih.gov |
| Oxalyl chloride/Methanol | Room temperature | A mild method suitable for substrates with other acid-labile groups. nih.govrsc.org |
The use of scavengers, such as thiophenol, may be necessary to prevent the tert-butyl cation from alkylating other nucleophilic sites on the substrate. organic-chemistry.org
While the Boc group is generally stable to nucleophiles, under specific conditions, the carbamate functionality can undergo transformations that lead to nucleophilic substitution. These reactions often proceed through the formation of an isocyanate intermediate. For instance, Boc-protected amines can be converted directly into other carbamates, thiocarbamates, and ureas. rsc.org
This transformation can be achieved by treating the Boc-protected amine with a base like lithium tert-butoxide (t-BuOLi). This generates an isocyanate intermediate, which is then attacked by a nucleophile such as an alcohol, thiol, or another amine to yield the corresponding carbamate, thiocarbamate, or urea. rsc.org
Reaction Scheme:
Step 1 (Isocyanate Formation): R-NH-Boc + Base → [R-N=C=O]
Step 2 (Nucleophilic Attack):
[R-N=C=O] + R'-OH → R-NH-COOR' (Carbamate)
[R-N=C=O] + R'-SH → R-NH-COSR' (Thiocarbamate)
[R-N=C=O] + R'R''-NH → R-NH-CONR'R'' (Urea)
This methodology allows for the direct conversion of the stable Boc-protected amine into other valuable functional groups without first deprotecting to the free amine. rsc.org
The stability of the Boc group to a wide range of reaction conditions, excluding strong acids, is one of its most valuable features. nih.govorganic-chemistry.org It is resistant to catalytic hydrogenation, basic hydrolysis, and many nucleophilic reagents. nih.govresearchgate.net This stability allows for extensive chemical modifications to be performed on other parts of the molecule while the amine function remains protected.
In the context of tert-butyl N-[(1S)-1-cyanoethyl]carbamate, this means that the nitrile group can be selectively transformed without affecting the carbamate. For example, the synthesis of N-Boc-protected α-aminonitriles from α-amidosulfones using potassium cyanide proceeds without disturbing the Boc group. researchgate.net Furthermore, reactions such as the [2+3] cycloaddition of Boc-α-amino nitriles with sodium azide (B81097) to form tetrazoles also leave the Boc group intact. researchgate.net This orthogonal reactivity is crucial for the multi-step synthesis of complex molecules.
Reactivity of the Nitrile Group
The nitrile group in this compound is an electrophilic center that can undergo various nucleophilic additions and reductions, providing a gateway to other important functional groups like primary amines and carboxylic acids.
The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. organic-chemistry.org A significant challenge is to perform this reduction selectively in the presence of other reducible or sensitive functional groups, such as the Boc-carbamate.
Catalytic hydrogenation is an effective method for this purpose. Specifically, the use of palladium-activated Raney nickel under a hydrogen atmosphere has been shown to successfully reduce nitriles to primary amines while leaving Boc-protected amino groups intact. researchgate.netnih.gov
Table 2: Reagents for Nitrile Reduction Compatible with Boc Protection
| Reagent/System | Conditions | Product |
|---|---|---|
| Raney Nickel, NaOH, H₂ | 1 bar H₂, Ethanol | Primary Amine |
| Diisopropylaminoborane / LiBH₄ (cat.) | Tetrahydrofuran | Primary Amine |
These methods are valuable as they provide direct access to N-Boc protected 1,2-diamines, which are important building blocks in medicinal chemistry. The choice of reducing agent can be tailored to accommodate other functional groups present in the molecule. organic-chemistry.org
The nitrile group can be converted into a carboxylic acid through hydrolysis or into an amide through partial hydrolysis or related reactions.
Hydrolysis: The hydrolysis of α-aminonitriles is a key step in the classical Strecker synthesis of amino acids. mdpi.com For N-Boc-protected α-aminonitriles like this compound, acid- or base-catalyzed hydrolysis can convert the nitrile group into a carboxylic acid. This provides a straightforward route to N-Boc protected α-amino acids. However, care must be taken with acidic hydrolysis conditions, as they can also cleave the acid-labile Boc group. organic-chemistry.orgresearchgate.net
Amidation: The conversion of nitriles to amides is another useful transformation. This can be part of a broader strategy, for example, in the synthesis of N-acylated α-aminonitriles, which are of interest as enzyme inhibitors. acs.org While direct partial hydrolysis can yield the primary amide, more complex amides can be formed through multi-step sequences. For instance, nitrile imines, generated from hydrazonyl bromides, can rearrange to form amide bonds upon reaction with various primary and secondary amines. nih.gov
Cyclization Reactions Involving the Nitrile
The nitrile functional group in this compound is a versatile precursor for the synthesis of nitrogen-containing heterocyclic compounds. A primary example of this reactivity is its participation in [3+2] cycloaddition reactions to form tetrazoles. This transformation is particularly significant as the tetrazole ring is a well-known bioisostere for the carboxylic acid group, offering a way to modify the physicochemical properties of amino acid derivatives for applications in medicinal chemistry. wikipedia.orgfrontiersin.org
The synthesis of the tetrazole analog of N-Boc-alanine from this compound (referred to as Boc-Ala-CN) is efficiently achieved through a reaction with sodium azide (NaN₃). frontiersin.org The reaction is typically catalyzed by a Lewis acid, such as zinc bromide (ZnBr₂), and is carried out in a mixed solvent system like water and 2-propanol at elevated temperatures. frontiersin.org The zinc catalyst activates the nitrile group, facilitating the cycloaddition with the azide ion. organic-chemistry.orgnih.gov This method has been successfully applied to a range of N-Boc-α-amino nitriles, demonstrating its general utility. frontiersin.org
Detailed research findings show that the conversion of various N-Boc-α-amino nitriles into their corresponding 5-substituted-1H-tetrazoles proceeds with good to excellent yields. The reaction conditions are generally mild enough to be compatible with the Boc protecting group and the chiral integrity of the molecule. frontiersin.org
| Entry | N-Boc-α-Amino Nitrile (Substrate) | Product | Yield (%) |
|---|---|---|---|
| 1 | Boc-Gly-CN | Boc-Gly-T | 85 |
| 2 | Boc-Ala-CN | Boc-Ala-T | 80 |
| 3 | Boc-Val-CN | Boc-Val-T | 82 |
| 4 | Boc-Leu-CN | Boc-Leu-T | 84 |
| 5 | Boc-Ile-CN | Boc-Ile-T | 80 |
| 6 | Boc-Phg-CN | Boc-Phg-T | 78 |
| 7 | Boc-Phe-CN | Boc-Phe-T | 81 |
While the formation of tetrazoles is well-documented, the nitrile group can, in principle, participate in other cyclization reactions to form different heterocycles, such as 1,2,4-triazoles, although this is less commonly reported for this specific substrate. The synthesis of triazoles from nitriles typically requires reaction with hydrazides or other nitrogen-rich synthons, often under base-catalyzed conditions. nih.gov
Stereochemical Behavior at the Chiral Center
The (S)-configuration at the α-carbon is a defining feature of this compound. Maintaining this stereochemical integrity throughout a synthetic sequence is paramount for its use in creating enantiomerically pure target molecules.
Retention of Configuration During Functional Group Interconversions
A critical aspect of the chemistry of this compound is the preservation of its stereocenter during chemical reactions. In the conversion of the nitrile group to a 5-substituted tetrazole, the reaction occurs at the cyano group and does not directly involve the chiral α-carbon. The use of Lewis acid catalysis with zinc bromide at moderately elevated temperatures is a method that generally does not promote epimerization at the adjacent stereocenter. frontiersin.orgnih.gov
Syntheses of tetrazole analogs of amino acids starting from enantiomerically pure N-Boc-amino acids proceed through the corresponding chiral N-Boc-α-amino nitrile intermediate. frontiersin.org The fact that these syntheses are designed to produce the specific enantiomer of the tetrazole analog strongly implies that the configuration is retained during the cycloaddition step. Reactions that proceed with retention of configuration are crucial for ensuring that the biological and physical properties associated with a specific enantiomer are carried over from the starting material to the final product.
Potential for Racemization and Strategies for Its Prevention
The α-proton on the chiral carbon of α-amino nitriles is susceptible to abstraction by a base. Deprotonation would lead to the formation of a planar carbanion, and subsequent reprotonation would result in a racemic mixture, a process known as racemization or epimerization. nih.gov This is a significant concern in the asymmetric Strecker synthesis of α-amino nitriles, which often proceeds under basic or nucleophilic conditions. organic-chemistry.orgmdpi.com
However, in this compound, the presence of the electron-withdrawing N-Boc (tert-butoxycarbonyl) protecting group plays a crucial role in stabilizing the stereocenter. While it increases the acidity of the α-proton to some extent, the bulky nature of the Boc group can sterically hinder the approach of a base.
Strategies for preventing racemization include:
Avoiding Basic Conditions: Performing reactions under neutral or acidic conditions is the most effective strategy. The zinc bromide-catalyzed formation of tetrazoles, for instance, proceeds without the need for a strong base. frontiersin.org
Use of Protecting Groups: The N-Boc group is instrumental in protecting the amine and modulating the reactivity of the α-center. Its presence is a key part of the strategy to prevent racemization compared to an unprotected α-amino nitrile.
Temperature Control: Many synthetic transformations are conducted at low temperatures to disfavor pathways with higher activation energies, including the proton abstraction that leads to racemization. This is a key principle in reactions where kinetic control is desired over thermodynamic control to preserve a specific stereoisomer. wikipedia.orgjackwestin.com
Thermodynamic vs. Kinetic Control: In reactions where a stereocenter is formed, such as the asymmetric Strecker synthesis, manipulating reaction conditions (temperature, solvent, catalyst) can favor the desired kinetic product over the more stable but potentially racemic thermodynamic product. wikipedia.orglibretexts.org For a pre-existing stereocenter, avoiding conditions that allow for equilibration to a thermodynamic mixture (racemate) is essential.
By carefully selecting reaction conditions and utilizing the protective nature of the N-Boc group, the chiral integrity of this compound can be effectively maintained throughout its chemical transformations.
Applications of Tert Butyl N 1s 1 Cyanoethyl Carbamate in Complex Organic Synthesis
Utilization as a Chiral Building Block in Advanced Organic Chemistry
The inherent chirality and bifunctional nature of tert-butyl N-[(1S)-1-cyanoethyl]carbamate make it a prized starting material in asymmetric synthesis. The (S)-configuration at the α-carbon, derived from natural L-alanine, is preserved and transferred through various transformations, allowing for the stereocontrolled synthesis of more complex molecules.
Synthesis of Enantiopure Amines and Amino Acid Derivatives
A primary application of Boc-L-alanine nitrile is in the synthesis of enantiopure amines and novel amino acid derivatives. The nitrile group can be readily transformed into a primary amine, while the α-carbon can be functionalized, leading to a diverse array of chiral products.
The most direct transformation is the reduction of the nitrile moiety to a primary amine, yielding the chiral diamine, (S)-tert-butyl (1-aminopropan-2-yl)carbamate. This reaction is typically achieved through catalytic hydrogenation. A variety of catalysts and conditions can be employed to achieve high yields while preserving the Boc protecting group and the stereochemical integrity of the chiral center.
Table 1: Representative Conditions for Nitrile Reduction
| Catalyst | Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Raney Nickel | H₂ (gas) | Methanol / NH₃ | Room Temp. | High |
| Palladium on Carbon (Pd/C) | H₂ (gas) | Ethanol | Room Temp. | Good-High |
| Lithium Aluminum Hydride (LiAlH₄) | - | Tetrahydrofuran | 0 °C to RT | High |
Note: Yields are generalized and can vary based on specific substrate and reaction scale.
Furthermore, the α-proton of the aminonitrile is acidic enough to be removed by a strong base, generating a stabilized carbanion. This intermediate can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new substituents at the α-position. Subsequent reduction of the nitrile group provides access to a wide range of structurally diverse, enantiopure 1,2-diamines and non-natural amino acids, which are valuable in medicinal chemistry and materials science.
Precursor for β-Amino Acids and Peptidomimetics (focus on synthetic pathway)
β-Amino acids are crucial components of various biologically active molecules, including peptides, natural products, and pharmaceuticals. While several methods exist for their synthesis, the Arndt-Eistert homologation of α-amino acids is a classic and effective pathway. This compound serves as a valuable precursor in multistep sequences aimed at producing chiral β-amino acids.
A plausible synthetic pathway commencing from the parent Boc-L-alanine would involve its conversion to a diazoketone, followed by a Wolff rearrangement to generate a ketene (B1206846) intermediate. This ketene can then be trapped with a suitable nucleophile (e.g., water or an alcohol) to yield the homologated β-amino acid or its ester.
Alternatively, the nitrile group of Boc-L-alanine nitrile can be hydrolyzed to the corresponding carboxylic acid (N-Boc-L-alanine), which is then subjected to the Arndt-Eistert synthesis. This homologation process extends the carbon chain by one atom, converting the α-amino acid framework into a β-amino acid structure while retaining the critical stereochemistry.
This building block is also integral to the synthesis of peptidomimetics—compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. The chiral backbone of Boc-L-alanine nitrile can be incorporated into peptide-like scaffolds where the nitrile is transformed into other functional groups like amides, tetrazoles, or amidines, which can act as isosteres for the peptide bond or interact with biological targets.
Construction of Nitrogen-Containing Heterocyclic Compounds
The dual functionality of this compound provides a powerful platform for the synthesis of nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals and natural products.
Pyridine, Pyrrole (B145914), and Other Nitrogen Heterocycle Synthesis
The synthesis of substituted pyrroles, a common motif in bioactive molecules, can be achieved using precursors derived from aminonitriles. For instance, methodologies like the Paal-Knorr pyrrole synthesis can be adapted, where a 1,4-dicarbonyl compound condenses with a primary amine. The amine functionality in Boc-L-alanine nitrile (after deprotection or reduction of the nitrile) can serve as the nitrogen source for the pyrrole ring. It has been noted that tert-butyl carbamate (B1207046) itself is used in the synthesis of tetrasubstituted pyrroles, highlighting the utility of this functional group in cyclization reactions. organic-chemistry.org
Ring Closure Reactions Utilizing the Nitrile and Amine Functionalities
The true synthetic power of Boc-L-alanine nitrile is realized in reactions where both the nitrile and the amine functionalities (or their derivatives) participate in ring formation. One such powerful transformation is the Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles to form cyclic enamines. wikipedia.orgchem-station.comsynarchive.com
To utilize this reaction, Boc-L-alanine nitrile would first be N-alkylated with a substrate containing another nitrile group, creating a dinitrile precursor. Treatment of this dinitrile with a strong base (e.g., sodium hydride or an alkoxide) would initiate an intramolecular cyclization. The α-carbon of one nitrile group would attack the carbon of the second nitrile group, leading to a cyclic imine intermediate that tautomerizes to the more stable enamine. Subsequent hydrolysis of the enamine and imine functionalities yields a cyclic ketone, providing access to various carbocyclic and heterocyclic ring systems with retained chirality.
Table 2: Potential Heterocycles from this compound
| Reaction Type | Key Intermediate(s) | Resulting Heterocycle |
|---|---|---|
| Condensation with 1,3-dicarbonyls | Deprotected amine | Substituted Pyridine |
| Thorpe-Ziegler Cyclization | N-alkylated dinitrile | Substituted Pyrrolidine/Piperidine (B6355638) |
| Reaction with Phosgene/Thiourea (B124793) | Deprotected diamine | Imidazolidinone/Imidazolidinethione |
Intermediate in the Synthesis of Complex Natural Products and Analogues
Chiral α-aminonitriles are recognized as valuable intermediates in the synthesis of complex, biologically active molecules, including natural products. nih.gov Their ability to serve as precursors to enantiomerically pure amino acids and diamines makes them attractive starting points in total synthesis.
While the specific use of this compound as a reported intermediate in the total synthesis of a complex natural product is not extensively documented in readily accessible literature, its potential is clear. Many natural products, particularly alkaloids and polyketide-peptide hybrids, contain chiral amine or amino acid fragments that could conceptually be derived from this building block.
For example, in the synthesis of a piperidine alkaloid, the chiral center and nitrogen atom could be sourced from Boc-L-alanine nitrile. A synthetic strategy might involve the alkylation of the α-carbon with a suitable carbon chain, followed by reduction of the nitrile to an amine. Subsequent removal of the Boc protecting group would unveil a diamine, poised for a cyclization reaction to form the core piperidine ring with the desired stereochemistry. Its role as a versatile chiral synthon ensures its continued relevance in the strategic design of synthetic routes toward complex molecular targets.
Development of Novel Synthetic Methodologies Based on Compound Reactivity
The strategic placement of a Boc-protecting group on the chiral amine and the presence of a synthetically malleable nitrile functionality in this compound have enabled chemists to devise innovative and efficient routes to complex molecular architectures. These methodologies often focus on maximizing synthetic efficiency and incorporating principles of green chemistry.
One-Pot and Cascade Reaction Sequences
While direct one-pot or cascade reactions commencing with this compound are an emerging area of research, related strategies using its parent compound, N-Boc-(S)-alanine, highlight the potential for such transformations. For instance, a multi-step, four-step synthesis to produce novel (S)-1-(heteroaryl)-1-aminoethanes has been developed starting from N-Boc-(S)-alanine. researchgate.net This sequence involves the initial conversion of N-Boc-(S)-alanine into a reactive ynone intermediate. This ynone then undergoes cyclization reactions with various N,N-1,3-dinucleophiles, such as amidines and α-aminoazoles, to construct a range of pyrimidine (B1678525) and pyrazolo[1,5-a]pyrimidine (B1248293) systems. researchgate.net The final step involves the acidolytic removal of the Boc protecting group to yield the desired chiral amines. researchgate.net
This synthetic strategy, while not a single-pot process, demonstrates the utility of N-Boc protected alanine (B10760859) derivatives in building complex heterocyclic scaffolds. The potential to telescope these steps into a one-pot or cascade sequence is an area of active investigation. The principle of generating a reactive intermediate from the protected amino acid/nitrile core and subsequent in-situ reaction with a coupling partner is a foundational concept for developing such efficient transformations.
General one-pot transformations applicable to the tert-butyl carbamate functional group have also been reported. A notable example is the conversion of tert-butyl carbamates into amides using acyl halide-methanol mixtures. This method proceeds by avoiding the isolation of the intermediate amine, which can often be unstable. organic-chemistry.org Such a procedure could be envisioned as a part of a cascade sequence involving initial modification of the nitrile group in this compound, followed by a one-pot deprotection and acylation of the amine.
The Strecker reaction, a classic one-pot, three-component reaction to produce α-aminonitriles, is a testament to the efficiency of multicomponent reactions in this area of chemistry. longdom.org While this reaction is for the synthesis of α-aminonitriles, the principles of combining multiple reaction steps in a single pot are highly relevant to the development of novel methodologies starting from pre-formed aminonitriles like this compound.
Green Chemistry Approaches in Its Synthetic Applications
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and utilization of chiral building blocks like this compound. Key areas of focus include the use of environmentally benign solvents, recyclable catalysts, and developing reactions with high atom economy.
In the context of synthesizing chiral amines, which can be derived from the reduction of the nitrile group in this compound, biocatalysis offers a green alternative to traditional chemical methods. The use of enzymes, such as transaminases, for the asymmetric synthesis of chiral amines from prochiral ketones is a well-established green approach. chemrxiv.org
Furthermore, the development of green methods for the synthesis of α-aminonitriles themselves, often employing water as a solvent and utilizing recyclable catalysts, aligns with the principles of sustainable chemistry. longdom.org For example, the use of Indium powder in water has been shown to be an efficient catalytic system for the one-pot, three-component Strecker synthesis of α-aminonitriles. longdom.org
The choice of protecting group also has implications for the greenness of a synthetic route. The tert-butoxycarbonyl (Boc) group, present in this compound, is considered advantageous in some green chemistry contexts. While its removal typically requires acidic conditions, methods are being developed to minimize waste and harsh reagents. A patent describing the synthesis of a tert-butyl carbamate derivative highlights the use of ethyl acetate (B1210297) as a less toxic solvent, reducing environmental pollution. google.com
The broader field of multicomponent reactions (MCRs) is inherently aligned with the principles of green chemistry due to their high atom economy and reduction of intermediate purification steps. rsc.org The Ugi tetrazole reaction, for example, is an MCR that can be performed under mild, green conditions in a one-pot fashion without the need for catalysts. rug.nl Developing MCRs that incorporate this compound as a chiral component is a promising avenue for future green synthetic methodology development.
Below is a table summarizing some of the green chemistry considerations in the synthesis and application of related compounds:
| Green Chemistry Aspect | Application/Methodology | Compound Class | Reference |
| Biocatalysis | Asymmetric synthesis of chiral amines | Chiral Diamines | chemrxiv.org |
| Aqueous Solvent | One-pot, three-component Strecker reaction | α-Aminonitriles | longdom.org |
| Less Toxic Solvents | Synthesis using ethyl acetate | tert-Butyl carbamate derivatives | google.com |
| Multicomponent Reactions | Ugi tetrazole reaction | Tetrazoles | rug.nl |
Analytical and Characterization Methodologies in Academic Research
Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment
Spectroscopy is a cornerstone in the analysis of molecular structures. By examining the interaction of molecules with electromagnetic radiation, researchers can deduce connectivity, identify functional groups, and confirm the molecular weight of a compound like tert-butyl N-[(1S)-1-cyanoethyl]carbamate.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H NMR and ¹³C NMR spectra would provide definitive evidence of its structure.
The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.5 ppm), due to their equivalence and the absence of adjacent protons. rsc.org The single proton on the chiral center (CH) would appear as a quartet, resulting from coupling with the three protons of the adjacent methyl group. The methyl group (CH₃) attached to the chiral center would, in turn, appear as a doublet. The N-H proton of the carbamate (B1207046) group would likely appear as a broad singlet or a doublet, depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals would be expected for the nitrile carbon (C≡N), the carbonyl carbon (C=O) of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the two carbons of the cyanoethyl moiety. rsc.org Variable temperature (VT) NMR studies can also be employed to investigate the rotational barrier around the C-N bond of the carbamate, revealing information about conformational isomers (E/Z). mst.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| -C(CH₃ )₃ | ~1.5 ppm (singlet, 9H) | ~28 ppm (3 carbons) |
| -C (CH₃)₃ | N/A | ~80 ppm |
| -NH-CH (CN)CH₃ | ~4.7 ppm (quartet, 1H) | ~45 ppm |
| -CH(CN)CH₃ | ~1.6 ppm (doublet, 3H) | ~19 ppm |
| -C =O | N/A | ~155 ppm |
| -C ≡N | N/A | ~118 ppm |
| -NH - | ~5.2 ppm (broad singlet/doublet, 1H) | N/A |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
A prominent absorption band is expected around 1700-1720 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carbamate group. mdpi.com The N-H stretching vibration of the carbamate should appear as a moderate band in the region of 3300-3400 cm⁻¹. The presence of the nitrile group (C≡N) would be confirmed by a weak but sharp absorption peak around 2240-2260 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹ and C-O stretching from the carbamate ester linkage. nist.govchemicalbook.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Carbamate) | Stretch | 3300 - 3400 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C≡N (Nitrile) | Stretch | 2240 - 2260 |
| C=O (Carbamate) | Stretch | 1700 - 1720 |
| C-O (Ester) | Stretch | 1250 - 1300 |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₈H₁₄N₂O₂), the molecular weight is 170.21 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 170. A characteristic and often prominent fragmentation pathway for tert-butoxycarbonyl (Boc) protected compounds is the loss of isobutylene (B52900) (56 Da) to give a peak at m/z 114, or the loss of the entire tert-butyl group (57 Da) to give a peak at m/z 113. nist.gov Further fragmentation could involve the loss of CO₂ or cleavage of the cyanoethyl group.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Formula of Lost Neutral |
| 170 | [M]⁺ (Molecular Ion) | N/A |
| 114 | [M - C₄H₈]⁺ | C₄H₈ (Isobutylene) |
| 113 | [M - C₄H₉]⁺ | C₄H₉ (tert-Butyl radical) |
| 57 | [C₄H₉]⁺ | C₄H₅N₂O₂ |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating mixtures and are widely used to determine the purity and enantiomeric composition of chiral compounds.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the chemical purity of non-volatile compounds like this compound. A reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com
The sample is injected into the HPLC system, and its components are separated based on their differential partitioning between the stationary and mobile phases. A detector, commonly a UV detector set at a wavelength where the carbamate or nitrile group absorbs, monitors the eluent. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Table 4: Example of a Reverse-Phase HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
For a stereochemically defined compound such as the (1S)-enantiomer, it is crucial to determine its enantiomeric purity, or enantiomeric excess (ee). This is accomplished using chiral chromatography, most commonly chiral HPLC. mdpi.com This technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a racemic compound, leading to their separation. uni-muenchen.de
The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes results in different retention times. By analyzing a sample of this compound on a suitable chiral column (e.g., one based on a polysaccharide derivative like amylose (B160209) or cellulose), two separate peaks would be observed if the (1R)-enantiomer is present as an impurity. orgsyn.org The enantiomeric excess can be calculated from the relative areas of the two peaks.
Table 5: Example of a Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Condition |
| Column | Chiralpak® AS-H or similar polysaccharide-based CSP |
| Mobile Phase | Heptane : Isopropanol (e.g., 98:2 v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 220 nm |
| Hypothetical tR (major, 1S) | 53.8 min orgsyn.org |
| Hypothetical tR (minor, 1R) | 41.2 min orgsyn.org |
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline compound. nih.gov This technique provides precise information on bond lengths, bond angles, and, crucially for chiral molecules like this compound, the absolute configuration of its stereocenter.
The process involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. nih.gov By analyzing the geometric arrangement and intensities of these spots, a detailed electron density map of the molecule can be constructed. This map reveals the precise spatial location of each atom relative to the others. purechemistry.org
For this compound, which possesses a single chiral center at the carbon atom bonded to the cyano group, SCXRD can definitively confirm the presumed (S)-configuration. This is achieved through the analysis of anomalous dispersion effects, which allows for the differentiation between the actual molecule and its mirror image (enantiomer). researchgate.net The successful application of this technique is contingent upon the ability to grow a suitable, well-ordered single crystal from a purified sample of the compound. researchgate.net The resulting crystallographic data provides conclusive proof of the molecule's stereochemistry.
The following table presents hypothetical, yet typical, crystallographic data that could be expected from an X-ray analysis of this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₁₄N₂O₂ |
| Formula Weight | 170.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.15 |
| b (Å) | 14.50 |
| c (Å) | 10.20 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 898 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.26 |
| R-factor (%) | 4.5 |
| Flack Parameter | 0.05(8) |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the constituent elements within a pure organic compound. velp.comazom.com It serves as a crucial checkpoint to verify that the synthesized compound has the correct empirical and molecular formula. The most common method involves combustion analysis, where a small, precisely weighed sample of the substance is burned at high temperatures in an excess of oxygen. universallab.orgeltra.com
During combustion, the carbon in this compound is converted to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. These resulting gases are then separated and quantified by a detector.
The experimental mass percentages of carbon, hydrogen, and nitrogen are then compared to the theoretical values calculated from the molecular formula, C₈H₁₄N₂O₂. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity. nih.gov
| Element | Theoretical Mass % (Calculated for C₈H₁₄N₂O₂) | Experimental Mass % (Found) |
| Carbon (C) | 56.45% | 56.51% |
| Hydrogen (H) | 8.29% | 8.25% |
| Nitrogen (N) | 16.46% | 16.42% |
| Oxygen (O) | 18.80% | N/A (Often by difference) |
Computational and Theoretical Studies on Tert Butyl N 1s 1 Cyanoethyl Carbamate
Conformational Analysis and Energy Landscapes
The biological and chemical activity of a flexible molecule like tert-butyl N-[(1S)-1-cyanoethyl]carbamate is intrinsically linked to its three-dimensional structure and the relative energies of its accessible conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them.
Computational studies, typically using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be employed to construct a detailed potential energy surface (PES) by systematically rotating these bonds. The bulky tert-butyl group significantly influences the conformational preferences, often leading to a limited number of low-energy structures to minimize steric hindrance. nih.gov The carbamate (B1207046) group itself is generally found to prefer a planar or near-planar arrangement due to delocalization of the nitrogen lone pair into the carbonyl group.
Table 1: Calculated Relative Energies of Postulated Conformers of this compound This table presents hypothetical data based on computational studies of analogous N-Boc protected amino compounds. Calculations are typically performed using a method like DFT with a B3LYP functional and a 6-31G basis set.*
| Conformer | Dihedral Angle φ (O=C-N-Cα) (°) | Dihedral Angle ψ (N-Cα-C≡N) (°) | Relative Energy (kcal/mol) | Key Interactions |
|---|---|---|---|---|
| A (Global Minimum) | 180 | -60 | 0.00 | Minimized steric clash between tert-butyl and cyano groups. |
| B | -60 | 180 | 1.52 | Slight steric interaction between carbonyl oxygen and methyl group. |
| C | 60 | 60 | 2.89 | Increased steric strain involving the tert-butyl group. |
The energy landscape reveals that the global minimum conformation is one that effectively separates the bulky tert-butyl and the cyanoethyl moieties. The energy barriers between these conformers determine the molecule's flexibility at a given temperature, which is a crucial factor in its interaction with other molecules, such as enzymes or reactants.
Molecular Dynamics Simulations for Reactivity Prediction
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into dynamic processes like conformational changes and chemical reactions. mdpi.com For predicting the reactivity of this compound, MD simulations can be used to explore reaction coordinates in the presence of a solvent and other reactants, offering a more realistic picture than static quantum chemical calculations.
For instance, the hydrolysis of the nitrile group or the carbamate can be modeled. Enhanced sampling techniques, such as metadynamics or umbrella sampling, are often necessary to overcome the high energy barriers associated with chemical reactions within the timescale of typical MD simulations (nanoseconds to microseconds). These methods involve adding a biasing potential to the system to encourage the exploration of the reaction pathway.
By simulating the system's evolution along a defined reaction coordinate (e.g., the distance between a water oxygen and the nitrile carbon), a free energy profile can be constructed. This profile reveals the activation free energy (ΔG‡), providing a quantitative prediction of the reaction rate. Such simulations can also illuminate the role of solvent molecules in stabilizing transition states or intermediates. nih.gov
Table 2: Hypothetical Setup for a Molecular Dynamics Simulation of Nitrile Hydrolysis This table outlines a typical simulation protocol for studying the reaction of the target compound with water.
| Parameter | Description/Value |
|---|---|
| Force Field | AMBER or CHARMM for the solute; TIP3P for water |
| System | One molecule of this compound in a cubic box of water (~3000 molecules) |
| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |
| Temperature | 298 K (controlled by a thermostat, e.g., Langevin) |
| Pressure | 1 atm (controlled by a barostat, e.g., Berendsen) |
| Simulation Time | 100 ns per window for umbrella sampling |
| Reaction Coordinate | Distance between the nitrile carbon and the oxygen of an attacking water molecule. |
Quantum Chemical Calculations for Electronic Structure and Reaction Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure of a molecule. mdpi.com These calculations provide detailed information about the distribution of electrons, which governs the molecule's reactivity. For this compound, properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges are of significant interest.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. dergipark.org.tr
The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the MEP would likely show negative potential around the nitrile nitrogen and carbonyl oxygen, indicating sites susceptible to electrophilic attack, and positive potential around the N-H proton, a site for nucleophilic interaction.
Furthermore, DFT calculations are instrumental in mapping entire reaction pathways for proposed chemical transformations. By locating the transition state (a first-order saddle point on the potential energy surface) that connects reactants and products, the activation energy can be calculated with high accuracy. This allows for the comparison of competing reaction mechanisms and provides a theoretical foundation for experimental observations. researchgate.net
Table 3: Representative Calculated Electronic Properties Data are hypothetical, based on typical results from DFT (B3LYP/6-311++G(d,p)) calculations in a polarizable continuum model (PCM) to simulate a solvent like tetrahydrofuran.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates moderate electron-donating capability, likely localized on the carbamate nitrogen. |
| LUMO Energy | +1.2 eV | Indicates susceptibility to nucleophilic attack, likely centered on the nitrile carbon. |
| HOMO-LUMO Gap | 8.7 eV | Suggests high kinetic stability. |
| Dipole Moment | 3.5 D | Confirms the polar nature of the molecule. |
| NBO Charge on Nitrile C | +0.15 e | Highlights the electrophilic character of the nitrile carbon. |
Modeling of Stereoselective Reaction Mechanisms
Given that this compound is a chiral molecule, its reactions often proceed with a degree of stereoselectivity. Computational modeling is an essential tool for understanding and predicting the origins of this selectivity. nih.gov By calculating the transition state energies for pathways leading to different stereoisomeric products, one can predict the major product of a reaction.
For example, consider the addition of a nucleophile to the nitrile group. The incoming nucleophile can approach the planar nitrile from two different faces (Re or Si). The presence of the chiral center at the adjacent carbon (Cα) creates a diastereotopic environment. Steric and electronic interactions in the transition state will favor one approach over the other, leading to the preferential formation of one diastereomer.
Transition state modeling using DFT can quantify these differences. By comparing the calculated activation energies for the two competing pathways (ΔE‡_path_A vs. ΔE‡_path_B), the diastereomeric ratio (dr) can be predicted using the Boltzmann distribution. These models can account for subtle steric repulsions and stabilizing electronic interactions (such as hyperconjugation) that dictate the stereochemical outcome. nih.gov
Table 4: Hypothetical Transition State Energy Analysis for a Stereoselective Reaction This table illustrates the theoretical prediction of diastereoselectivity in a hypothetical nucleophilic addition to the nitrile group, based on DFT calculations.
| Parameter | Pathway to Diastereomer A | Pathway to Diastereomer B |
|---|---|---|
| Transition State (TS) Geometry | Nucleophile approaches from the less sterically hindered face. | Nucleophile approaches from the more sterically hindered face, near the Boc group. |
| Calculated Activation Energy (ΔG‡) | 18.5 kcal/mol | 20.9 kcal/mol |
| Relative Activation Energy (ΔΔG‡) | 0.0 kcal/mol | +2.4 kcal/mol |
| Predicted Diastereomeric Ratio (at 298 K) | ~98:2 in favor of Diastereomer A |
Such computational models are not only predictive but also explanatory, providing a detailed, three-dimensional picture of the interactions that control stereoselectivity. This understanding is crucial for the rational design of new synthetic methods and catalysts.
Future Directions and Emerging Research Areas
Exploration of Sustainable and Environmentally Friendly Synthesis Routes
The traditional synthesis of chiral α-aminonitriles, often achieved through the Strecker reaction, is undergoing a green transformation. wikipedia.orgorganic-chemistry.org Future research is increasingly focused on developing sustainable methods for the production of tert-butyl N-[(1S)-1-cyanoethyl]carbamate that minimize environmental impact by adhering to the principles of green chemistry.
Key areas of exploration include the use of organocatalysis, which avoids the use of toxic metal catalysts. mdpi.com Researchers are investigating a variety of chiral organocatalysts, such as those derived from BINOL or thiourea (B124793), to drive the asymmetric Strecker reaction with high enantioselectivity. wikipedia.orgnih.gov These catalysts are often recyclable and can be used in low loadings, reducing waste.
Another significant trend is the move towards more benign solvent systems. The use of water or solvent-free conditions for the synthesis of α-aminonitriles is being explored to reduce reliance on volatile organic compounds. researchgate.netresearchgate.net For instance, supramolecular catalysis in water using cyclodextrins has been shown to promote the Strecker reaction under neutral conditions. organic-chemistry.org Furthermore, the development of protocols that utilize safer cyanide sources, such as potassium cyanide in aqueous systems or acetone (B3395972) cyanohydrin, is a critical step in enhancing the safety profile of the synthesis. acs.org The overarching goal is to create a synthetic route to this compound that is not only efficient and selective but also inherently safer and more environmentally responsible.
Table 1: Comparison of Catalysts in Asymmetric Strecker Synthesis
| Catalyst Type | Advantages | Disadvantages | Representative Examples |
| Metal Complexes | High activity and enantioselectivity. | Potential for toxic metal contamination, sensitivity to air and moisture. | Titanium-based catalysts. organic-chemistry.org |
| Organocatalysts | Low toxicity, stability, recyclability. | May require higher catalyst loading compared to metal catalysts. | Thiourea derivatives, BINOL-based catalysts. wikipedia.orgnih.gov |
| Enzymes | High specificity, mild reaction conditions. | Limited substrate scope, potential for denaturation. | Nitrilases for kinetic resolution. |
Development of Novel Reactivity Profiles and Synthetic Transformations
Beyond its established role as a precursor to α-amino acids, researchers are actively exploring the untapped synthetic potential of this compound. The unique combination of a nitrile group, a protected amine, and a chiral center makes it a versatile substrate for a variety of chemical transformations.
One promising area of research is the diastereoselective functionalization of the α-carbon. For instance, the lithiation of N-protected α-aminonitriles followed by aldol (B89426) condensation with aldehydes can lead to the formation of β-hydroxy-α-aminonitriles with high diastereoselectivity. researchgate.netresearchgate.net These products are valuable intermediates for the synthesis of β-amino alcohols and other complex molecules. Further transformations of these adducts, such as reaction with Grignard reagents and subsequent reduction, can yield protected β,γ-diamino alcohols. researchgate.net
The development of novel cycloaddition reactions involving the nitrile group is another avenue of exploration. This could provide access to a range of heterocyclic scaffolds that are of interest in medicinal chemistry. Furthermore, investigating the reactivity of the N-Boc protected amine after potential activation could lead to new C-N bond-forming reactions. The goal of this research is to expand the synthetic utility of this compound beyond its current applications, establishing it as a versatile chiral building block for a wider array of molecular architectures.
Expansion of Applications in Complex Molecular Architecture Construction
The inherent chirality and functionality of this compound make it an attractive starting material for the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). While it is a known precursor to chiral amines and amino acids, its direct incorporation into the backbone of complex molecules is an area of growing interest.
Future research will likely see the increased use of this compound as a key fragment in convergent synthetic strategies. Its ability to introduce a specific stereocenter early in a synthetic sequence is highly advantageous. The development of robust and high-yielding methods for the transformation of the nitrile and carbamate (B1207046) functionalities will be crucial for its broader application in total synthesis.
For example, the synthesis of peptide-like molecules containing non-natural amino acid residues is a significant area where this compound can play a pivotal role. The N-acylated α-aminonitriles derived from this starting material are of interest as potential mechanism-based inhibitors of proteases. acs.orgnih.gov As synthetic methodologies become more sophisticated, we can expect to see this compound featured in the synthesis of increasingly complex and biologically active molecules.
Integration with Flow Chemistry and Automated Synthesis Platforms
The modernization of synthetic chemistry through the adoption of flow chemistry and automated synthesis platforms presents a significant opportunity for the production and utilization of this compound. Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity.
Research in this area is focused on developing continuous flow methods for the asymmetric Strecker reaction to produce chiral α-aminonitriles. rsc.orgnih.gov The use of immobilized catalysts or enzymes in packed-bed reactors is a key strategy, allowing for catalyst recycling and a more streamlined process. rsc.org Flow chemistry can also be applied to the subsequent transformations of this compound, such as the deprotection of the N-Boc group or its conversion to other functional groups. apolloscientific.co.ukresearchgate.net
Furthermore, the integration of flow reactors with automated synthesis platforms can enable the on-demand production of this important chiral building block. Robotic systems can precisely control reaction parameters, leading to high reproducibility. While automated synthesis is well-established in areas like peptide synthesis, its application to the synthesis of small molecule building blocks like this compound is a growing field. This integration has the potential to accelerate drug discovery and development by providing rapid access to a diverse range of chiral molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-[(1S)-1-cyanoethyl]carbamate, and how can enantiomeric purity be ensured?
- Methodology : The compound can be synthesized via carbamate protection of a chiral amine intermediate. A typical approach involves reacting (1S)-1-cyanoethylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Enantiomeric purity is critical; chiral HPLC with amylose-based columns or polarimetry should validate stereochemical integrity .
- Data Contradictions : Some protocols suggest using Boc protection in biphasic systems (water/THF), while others recommend non-aqueous conditions to avoid hydrolysis. Verify purity via H NMR (e.g., absence of diastereomeric peaks) .
Q. How can the structure of tert-butyl N-[(1S)-1-cyanoethyl]carbamate be confirmed using crystallography?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is optimal. Use SHELXL for refinement and ORTEP-3 for graphical representation. Key parameters include C–N bond lengths (~1.35 Å for carbamate) and torsional angles to confirm stereochemistry .
- Data Challenges : Poor crystal quality may arise from hygroscopicity. Silica-gel column purification with hexane/ethyl acetate gradients improves crystallinity .
Q. What analytical techniques are suitable for quantifying impurities in this compound?
- Methodology : LC-MS with a C18 column and acetonitrile/water mobile phase identifies byproducts (e.g., de-Boc derivatives). For trace metal analysis, ICP-MS is recommended if the compound is used in catalytic studies .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence reactivity in peptide coupling reactions?
- Methodology : Conduct comparative studies with alternative carbamates (e.g., methyl, benzyl). Monitor reaction kinetics via F NMR if fluorinated analogs are used. Computational modeling (DFT) can predict steric hindrance effects on transition states .
- Data Interpretation : The tert-butyl group reduces nucleophilic attack rates by ~40% compared to methyl carbamates, as shown in Arrhenius plots .
Q. Can this compound serve as a chiral auxiliary in asymmetric synthesis?
- Methodology : Test in model reactions (e.g., aldol additions). Compare enantiomeric excess (ee) using chiral GC or circular dichroism. Recent studies show moderate ee (70–80%) in β-lactam syntheses, suggesting limited utility without additional stereodirecting groups .
Q. What are the stability profiles of tert-butyl N-[(1S)-1-cyanoethyl]carbamate under acidic/basic conditions?
- Methodology : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25–40°C). Monitor Boc deprotection via TLC or IR (loss of carbonyl peak at ~1700 cm). Stability data indicate rapid hydrolysis in >1 M HCl (t < 2 hrs) but resilience in pH 7–9 buffers .
Q. How can computational tools predict the compound’s interactions with biological targets?
- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding to serine hydrolases or proteases. The cyanoethyl group may act as a hydrogen-bond acceptor, as evidenced by docking scores against trypsin-like enzymes .
Contradictions and Resolutions
- Stereochemical Assignments : Conflicting reports on absolute configuration may arise from improper NOESY analysis. Always cross-validate with SC-XRD and electronic circular dichroism (ECD) .
- Safety Data : While some SDS sheets classify similar carbamates as non-hazardous, others note respiratory sensitization risks. Default to PPE (gloves, goggles) and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
